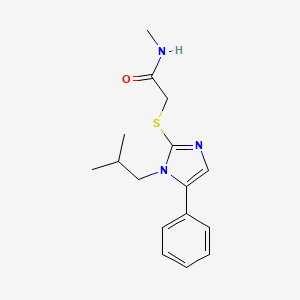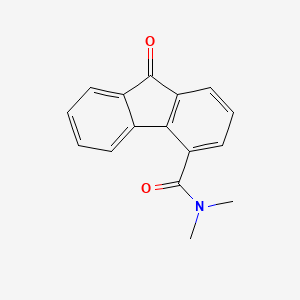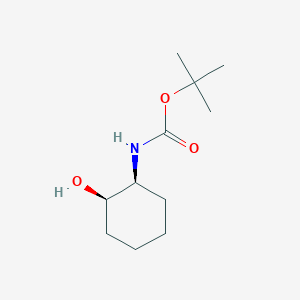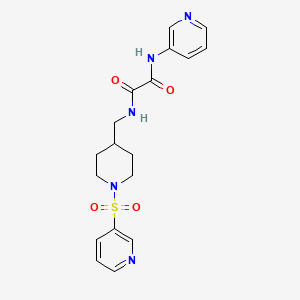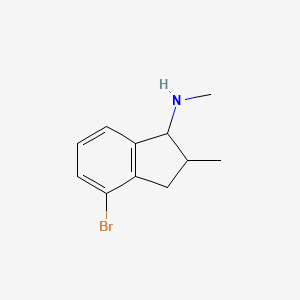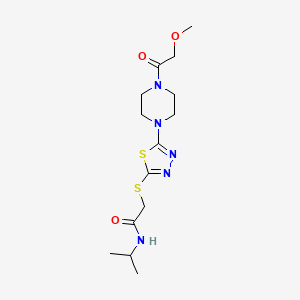
N-isopropyl-2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, a piperazine moiety, and an acetamide group
Aplicaciones Científicas De Investigación
N-isopropyl-2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Biological Studies: It is used in biological research to study its effects on various cellular pathways and its potential as a drug candidate.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, providing a scaffold for the development of new chemical entities.
Industrial Applications: It may be used in the development of new materials or as a component in chemical processes due to its unique structural features.
Métodos De Preparación
The synthesis of N-isopropyl-2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperazine Moiety: The next step involves the introduction of the piperazine ring. This can be done by reacting the thiadiazole intermediate with a suitable piperazine derivative, such as 2-methoxyacetyl piperazine, under basic conditions.
Attachment of the Acetamide Group: Finally, the acetamide group is introduced by reacting the intermediate with isopropylamine and acetic anhydride under controlled conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, including the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
N-isopropyl-2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace the methoxyacetyl group.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired transformations.
Mecanismo De Acción
The mechanism of action of N-isopropyl-2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparación Con Compuestos Similares
N-isopropyl-2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can be compared with similar compounds such as:
N-isopropyl-2-((5-(4-(2-chloroacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide: This compound has a chloroacetyl group instead of a methoxyacetyl group, which may alter its reactivity and biological activity.
N-isopropyl-2-((5-(4-(2-hydroxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide: The presence of a hydroxyacetyl group can influence the compound’s solubility and interaction with biological targets.
N-isopropyl-2-((5-(4-(2-ethoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide: The ethoxyacetyl group may affect the compound’s pharmacokinetic properties and its potential as a drug candidate.
Each of these compounds has unique features that can influence their chemical behavior and biological activity, highlighting the importance of structural variations in drug design and development.
Propiedades
IUPAC Name |
2-[[5-[4-(2-methoxyacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3S2/c1-10(2)15-11(20)9-23-14-17-16-13(24-14)19-6-4-18(5-7-19)12(21)8-22-3/h10H,4-9H2,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGWXAROHHFBHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid](/img/structure/B2984095.png)
![3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one](/img/structure/B2984097.png)
methanone](/img/structure/B2984103.png)
![N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine](/img/structure/B2984104.png)
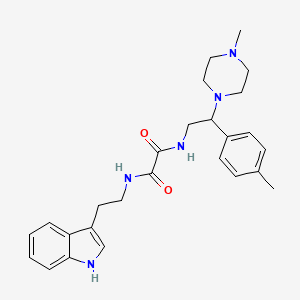
![1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2984106.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide](/img/structure/B2984108.png)
![N-(2,5-dimethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2984109.png)
